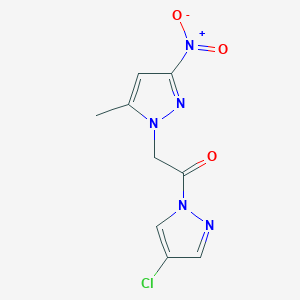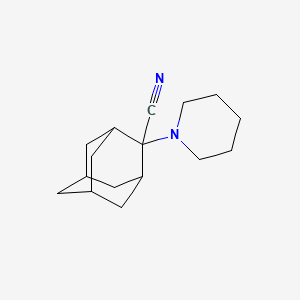![molecular formula C14H16ClF3N2O4 B11489476 Ethyl 2-(4-chloroanilino)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropionate](/img/structure/B11489476.png)
Ethyl 2-(4-chloroanilino)-2-[(ethoxycarbonyl)amino]-3,3,3-trifluoropropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 2-[(4-CHLOROPHENYL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group, a chlorophenyl group, and an ethoxycarbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(4-CHLOROPHENYL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE typically involves a multi-step process. One common method includes the reaction of 4-chloroaniline with ethyl chloroformate to form an intermediate, which is then reacted with trifluoroacetic acid to yield the final product. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Reaktionstypen
Ethyl-2-(4-Chloranilino)-2-[(Ethoxycarbonyl)amino]-3,3,3-trifluorpropionat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.
Substitution: Die Chlor-Gruppe in der Verbindung kann durch andere funktionelle Gruppen mittels nukleophiler Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriummethoxid in Methanol.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Carbonsäuren oder Ketonen.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung von substituierten Anilinen.
Wissenschaftliche Forschungsanwendungen
Ethyl-2-(4-Chloranilino)-2-[(Ethoxycarbonyl)amino]-3,3,3-trifluorpropionat hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und anticancer Eigenschaften.
Medizin: Als potenzieller Arzneimittelkandidat für verschiedene therapeutische Anwendungen erforscht.
Industrie: Wird bei der Entwicklung von Agrochemikalien und Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-2-(4-Chloranilino)-2-[(Ethoxycarbonyl)amino]-3,3,3-trifluorpropionat beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und -wegen. Die Trifluormethylgruppe erhöht die Lipophilie der Verbindung, wodurch sie Zellmembranen effektiver durchdringen kann. Die Verbindung kann bestimmte Enzyme oder Rezeptoren hemmen, was zu den beobachteten biologischen Wirkungen führt.
Wissenschaftliche Forschungsanwendungen
ETHYL 2-[(4-CHLOROPHENYL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Biological Studies: It is employed in studies to understand its interaction with biological targets and its potential as a drug candidate.
Wirkmechanismus
The mechanism of action of ETHYL 2-[(4-CHLOROPHENYL)AMINO]-2-[(ETHOXYCARBONYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Ethyl-2-(4-Bromanilino)-2-[(Ethoxycarbonyl)amino]-3,3,3-trifluorpropionat
- Ethyl-2-(4-Fluoranilino)-2-[(Ethoxycarbonyl)amino]-3,3,3-trifluorpropionat
- Ethyl-2-(4-Methoxyanilino)-2-[(Ethoxycarbonyl)amino]-3,3,3-trifluorpropionat
Einzigartigkeit
Ethyl-2-(4-Chloranilino)-2-[(Ethoxycarbonyl)amino]-3,3,3-trifluorpropionat ist durch das Vorhandensein der Chlor-Gruppe einzigartig, die spezifische elektronische und sterische Eigenschaften verleiht. Diese Einzigartigkeit kann die Reaktivität und biologische Aktivität der Verbindung beeinflussen, wodurch sie zu einer wertvollen Verbindung für verschiedene Anwendungen wird.
Eigenschaften
Molekularformel |
C14H16ClF3N2O4 |
|---|---|
Molekulargewicht |
368.73 g/mol |
IUPAC-Name |
ethyl 2-(4-chloroanilino)-2-(ethoxycarbonylamino)-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C14H16ClF3N2O4/c1-3-23-11(21)13(14(16,17)18,20-12(22)24-4-2)19-10-7-5-9(15)6-8-10/h5-8,19H,3-4H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
FWEVNQQMVWODIJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC=C(C=C1)Cl)NC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide](/img/structure/B11489396.png)
![2-amino-4-(3-chlorophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11489400.png)

![N-{4-[5-(3,4-diethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11489407.png)
![1,3-dimethyl-7-(4-methylphenyl)-8-[3-(trifluoromethyl)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11489408.png)
![2-(4-nitro-1H-pyrazol-1-yl)-N-{4-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide](/img/structure/B11489410.png)
![Methyl 4-oxo-4-{[4-(thiophen-2-ylcarbonyl)phenyl]amino}butanoate](/img/structure/B11489424.png)
![Butanoic acid, 4-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-4-oxo-, 4-methylcyclohexyl ester](/img/structure/B11489430.png)
![N-[4-acetyl-1-cyclopentyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3-cyclohexylpropanamide](/img/structure/B11489435.png)
![5-{[(3,4-Dichlorophenyl)amino]methyl}quinolin-8-ol](/img/structure/B11489439.png)
![2-amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B11489446.png)
![6-methoxy-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11489455.png)
![7-(2,4-dichlorophenyl)-1-(4-fluorophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11489466.png)

